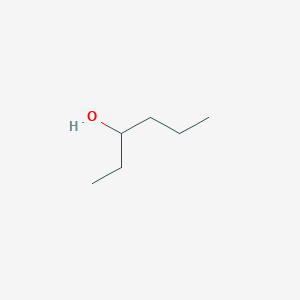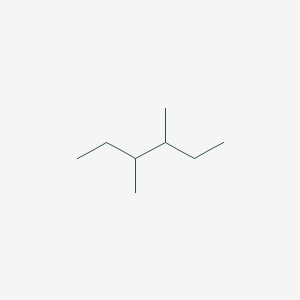
3,4-Dimethylhexane
Overview
Description
3,4-Dimethylhexane is an organic compound with the molecular formula C8H18. It is a branched alkane and an isomer of octane. This compound is characterized by the presence of two methyl groups attached to the third and fourth carbon atoms of the hexane chain. It is a colorless liquid at room temperature and is primarily used in research and industrial applications.
Mechanism of Action
Target of Action
3,4-Dimethylhexane is a hydrocarbon and one of the isomers of octane . As such, it does not have a specific biological target. Instead, it interacts with biological systems in a more general manner, primarily through physical interactions.
Biochemical Pathways
Its effects on biological systems are primarily due to its physical properties, such as its ability to dissolve in and disrupt lipid bilayers .
Result of Action
Exposure to similar hydrocarbons can lead to a variety of effects, including disruption of cell membranes, interference with cell signaling, and potential cytotoxic effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, its solubility in water and lipids can affect its distribution in the body and its interactions with cells and tissues. Additionally, its stability and reactivity can be influenced by factors such as temperature, pH, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
3,4-Dimethylhexane plays a role in biochemical reactions primarily as a non-polar solvent. It interacts with other non-polar substances, aiding in the dissolution and separation of organic compounds during laboratory procedures . While it does not directly participate in enzymatic reactions, its presence can influence the solubility and availability of other biomolecules, thereby indirectly affecting biochemical processes.
Cellular Effects
The effects of this compound on cells and cellular processes are not well-documented. As a hydrocarbon, it can potentially disrupt cell membranes due to its non-polar nature. This disruption can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function may include alterations in membrane fluidity and permeability, which can influence the overall cellular environment .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through its interactions with cell membranes. Its non-polar nature allows it to integrate into lipid bilayers, potentially causing changes in membrane structure and function. This integration can lead to alterations in membrane-bound enzyme activities and receptor functions, thereby influencing cellular signaling and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and potential degradation. The compound is relatively stable under standard conditions, but prolonged exposure to light and air can lead to oxidation and degradation. These changes can affect its efficacy as a solvent and its impact on cellular functions in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, it may have minimal impact on cellular functions, while higher doses can lead to toxicity. Adverse effects at high doses may include central nervous system depression, pulmonary damage, and cardiac arrhythmias. These toxic effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in metabolic pathways related to its degradation and elimination from the body. It is metabolized primarily in the liver, where it undergoes oxidation to form various metabolites. These metabolites are then excreted through the kidneys. The enzymes involved in its metabolism include cytochrome P450 oxidases, which facilitate the oxidation process .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its non-polar nature. It readily diffuses through cell membranes and accumulates in lipid-rich tissues. The compound’s distribution is influenced by its solubility in lipids, which allows it to localize in cellular membranes and lipid droplets .
Subcellular Localization
This compound is primarily localized in the lipid bilayers of cellular membranes due to its hydrophobic nature. This localization can affect the activity and function of membrane-bound proteins and enzymes. The compound does not have specific targeting signals or post-translational modifications that direct it to particular organelles, but its presence in membranes can influence various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dimethylhexane can be synthesized through various methods, including the alkylation of hexane with methyl groups. One common method involves the catalytic hydrogenation of 3,4-dimethylhexene. The reaction typically requires a catalyst such as platinum or palladium and is carried out under high pressure and temperature conditions.
Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct during the refining of petroleum. The separation and purification processes involve distillation and other techniques to isolate the compound from other hydrocarbons.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethylhexane undergoes several types of chemical reactions, including:
Oxidation: When exposed to strong oxidizing agents, this compound can be oxidized to form various oxygenated compounds such as alcohols, ketones, and carboxylic acids.
Reduction: Although less common, reduction reactions can occur under specific conditions, leading to the formation of simpler hydrocarbons.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms, are common. For example, chlorination can produce 3,4-dichlorohexane.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Chlorine gas (Cl2) or bromine (Br2) under UV light or heat.
Major Products Formed:
Oxidation: 3,4-Dimethylhexanol, 3,4-Dimethylhexanone, and 3,4-Dimethylhexanoic acid.
Reduction: Simpler alkanes such as hexane.
Substitution: 3,4-Dichlorohexane and 3,4-Dibromohexane.
Scientific Research Applications
3,4-Dimethylhexane has several applications in scientific research:
Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry for the analysis of hydrocarbon mixtures.
Biology: Studies involving the metabolism of hydrocarbons often use this compound as a model compound.
Medicine: Research on the pharmacokinetics and toxicology of alkanes includes this compound to understand its behavior in biological systems.
Industry: It is used as a solvent and in the formulation of specialty chemicals.
Comparison with Similar Compounds
- 2,3-Dimethylhexane
- 2,4-Dimethylhexane
- 3,3-Dimethylhexane
- 3,5-Dimethylhexane
Comparison: 3,4-Dimethylhexane is unique due to the specific positioning of its methyl groups, which influences its physical and chemical properties. For instance, its boiling point and reactivity differ from other dimethylhexane isomers. The presence of methyl groups at the third and fourth positions also affects its steric hindrance and molecular interactions, making it distinct in various applications.
Properties
IUPAC Name |
3,4-dimethylhexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18/c1-5-7(3)8(4)6-2/h7-8H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTWWGNZUXGTAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30862234 | |
| Record name | 3,4-Dimethylhexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Sigma-Aldrich MSDS] | |
| Record name | 3,4-Dimethylhexane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11001 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
21.7 [mmHg] | |
| Record name | 3,4-Dimethylhexane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11001 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
583-48-2 | |
| Record name | 3,4-Dimethylhexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=583-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexane, 3,4-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583482 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-DIMETHYLHEXANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74173 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexane, 3,4-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,4-Dimethylhexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dimethylhexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.642 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



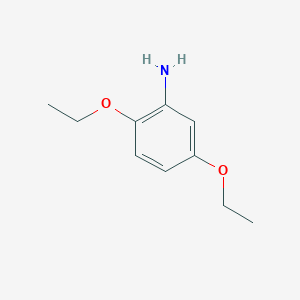

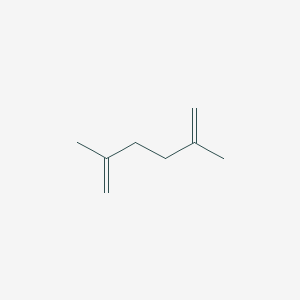
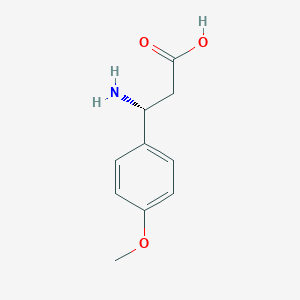

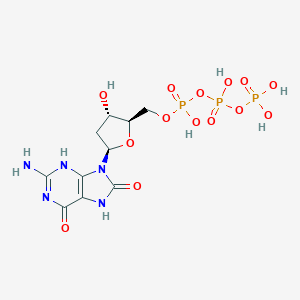

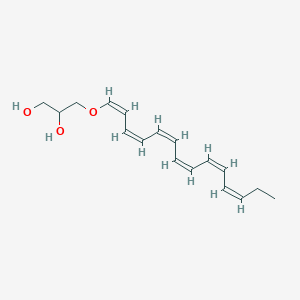
![(1R)-1-[2-(trifluoromethyl)phenyl]ethanol](/img/structure/B165597.png)
![(3aS-cis)-(-)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one](/img/structure/B165600.png)

